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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)benzaldehyde

Cat. No.: B112040

An In-depth Technical Guide to 3-(4-
Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
spectroscopic properties of 3-(4-Fluorophenyl)benzaldehyde (also known as 4'-Fluoro[1,1'-
biphenyl]-3-carbaldehyde). It includes detailed experimental protocols for its synthesis and
characteristic reactions, designed to support research and development in medicinal chemistry,
materials science, and organic synthesis.

Core Properties and Data

3-(4-Fluorophenyl)benzaldehyde is a biaryl aldehyde that serves as a versatile intermediate
in the synthesis of complex organic molecules. Its structure, featuring a fluorinated phenyl ring
coupled with a benzaldehyde moiety, makes it a valuable building block for pharmaceuticals,
agrochemicals, and advanced materials such as liquid crystals and specialty polymers.[1][2]
The presence of the aldehyde group allows for a wide range of chemical transformations, while
the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity
of target molecules.

Identifiers and General Data
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Property Value Reference(s)

CAS Number 164334-74-1 [LI[3]4][5]16]

Molecular Formula Ci3HoFO [1][3]

Molecular Weight 200.21 g/mol [11[3]
4'-Fluoro[1,1'-biphenyl]-3-

Synonyms carbaldehyde, 4'-Fluoro-3- [11[3]
biphenylcarboxaldehyde

_ = 97% (as determined by
Purity [1]

HPLC)

Physical Properties

There is some discrepancy among suppliers regarding the physical state of this compound at

room temperature. It has been listed as both a liquid and a solid. The following data has been

compiled from available sources.

Property Value Reference(s)
Appearance Liquid or Solid [1][4]
N ) 114-116 °C (at 0.7 Torr)328.8
Boiling Point [31[4]
°C (at 760 mmHg)
Density ~1.173 g/cm?3 (Predicted) [3114]
Store at 0-8 °C or Room
Storage [1114]

Temperature

Note: The reported melting point of 284 °C (decomposition) from one source is considered

anomalous and likely inaccurate, given other data points.[3]

Spectroscopic and Analytical Data

No experimentally verified spectra for 3-(4-Fluorophenyl)benzaldehyde are publicly available.
The following tables present predicted data based on the analysis of its structural components
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and data from analogous compounds, such as benzaldehyde and fluorinated biphenyls.

Predicted *H NMR Spectrum (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.05 Singlet (s) 1H Aldehyde (-CHO)
] Aromatic H (proton
~8.10 Singlet (s) 1H
ortho to -CHO)
Aromatic H (proton
~7.90 Doublet (d) 1H
para to -CHO)
~7.65 - 7.55 Multiplet (m) 3H Aromatic H's
_ Aromatic H (protons
~7.20 Triplet (t) 2H

ortho to Fluorine)

Chemical Shift (6, ppm)

Assignment

~192.0

Aldehyde Carbonyl (C=0)

~162.5 (d, LJCF = 248 Hz)

Fluorine-substituted Aromatic Carbon (C-F)

~142.0 Aromatic Quaternary Carbon (C-C biphenyl link)
~137.5 Aromatic Quaternary Carbon (C-CHO)

~136.0 Aromatic Quaternary Carbon (C-C biphenyl link)
~135.0 Aromatic CH

~130.0 (d, 3JCF = 8 Hz)

Aromatic CH (ortho to Fluorine)

~129.5 Aromatic CH
~128.0 Aromatic CH
~127.0 Aromatic CH

~116.0 (d, 2JCF = 21 Hz)

Aromatic CH (meta to Fluorine)
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licted | ions (Liquid Film/KBr)

Wavenumber (cm—?) Intensity Assignment
~3070 Medium Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi
~2830, ~2730 Weak
doublet)
~1705 Strong Carbonyl (C=0) Stretch
~1600, ~1480 Medium Aromatic C=C Bending
~1225 Strong C-F Stretch
para-disubstituted C-H Bend
~825 Strong

(Fluorophenyl ring)

licted El ization)

m/z Ratio Relative Abundance Proposed Fragment lon
200 High [M]* (Molecular lon)
_ [M-H]* (Loss of aldehydic
199 High
hydrogen)
) [M-CHOJ]* (Loss of formyl
171 Medium
radical)
) [M-CO-H]* (Loss of CO and H
170 Medium )
radical)
95 Medium [CsH4F]* (Fluorophenyl cation)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key

transformations of 3-(4-Fluorophenyl)benzaldehyde. These protocols are based on

established chemical principles and analogous reactions from the literature.

Synthesis via Suzuki-Miyaura Coupling
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This protocol describes a plausible synthesis route using a palladium-catalyzed Suzuki-Miyaura
cross-coupling reaction, a standard method for forming carbon-carbon bonds between aromatic
rings.
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4 )

Reactants:
3-Bromobenzaldehyde
(4-Fluorophenyl)boronic acid

Pd(PPhs)s4 Catalyst
Naz2COs (Base)
\_ Toluene/Water (Solvent) )

1.

Reaction Setup:
Combine reagents in a flask.
Degas with Argon/Nitrogen.

2.

Reaction:
Heat mixture to 80-90 °C.
Stir vigorously for 6-12 hours.
Monitor by TLC/GC-MS.

3.

Work-up:
Cool to room temp.
Separate organic layer.
Wash with brine.

4.

Purification:

Dry organic layer (MgSOa).
Filter and concentrate.
Purify by column chromatography
(Silica, Hexane/EtOAc gradient).

5.

Characterization:
Obtain product as oil/solid.
Analyze by NMR, MS, IR.

Click to download full resolution via product page

Figure 1. Workflow for the synthesis of 3-(4-Fluorophenyl)benzaldehyde.
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Materials:

3-Bromobenzaldehyde (1.0 eq)

(4-Fluorophenyl)boronic acid (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 eq)
Anhydrous Sodium Carbonate (Na2COs) (2.5 eq)

Toluene

Deionized Water

Argon or Nitrogen gas

Standard glassware for inert atmosphere reactions

Procedure:

To a round-bottom flask, add 3-bromobenzaldehyde, (4-fluorophenyl)boronic acid, and
sodium carbonate.

Place the flask under an inert atmosphere (Argon or Nitrogen).

Add the palladium catalyst, followed by a 4:1 mixture of toluene and water.
Thoroughly degas the mixture by bubbling Argon through the solution for 15 minutes.
Heat the reaction mixture to 85 °C and stir vigorously.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12
hours.

Once complete, cool the mixture to room temperature and transfer it to a separatory funnel.

Add ethyl acetate to dilute the organic phase. Separate the layers and wash the organic
layer with water and then with brine.
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» Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate
under reduced pressure.

 Purify the crude product using flash column chromatography on silica gel, eluting with a
hexane/ethyl acetate gradient to yield the pure 3-(4-Fluorophenyl)benzaldehyde.

Characteristic Chemical Reactions

The aldehyde functional group is highly reactive and can undergo a variety of important
transformations.

3-(4-Fluorophenyl)benzaldehyde

[O] [H] + Phosphonium Ylide
(e.g., KMnOa or PCC) | (e.g., NaBHa) (e.g., PhsP=CHz2)

Key Tra;ynsformations i }

(Oxidation) (Reduction) (Wittig Reaction)
Products
Y
3-(4-Fluorophenyl)benzoic Acid (3-(4-Fluorophenyl)phenyl)methanol Corresponding Alkene

Click to download full resolution via product page

Figure 2. Logical diagram of key chemical reactions.

a) Oxidation to Carboxylic Acid

» Protocol: Dissolve 3-(4-Fluorophenyl)benzaldehyde (1.0 eq) in acetone. Cool the solution
in an ice bath. Slowly add Jones reagent (CrOs in H2SOa4) dropwise until a persistent orange
color remains. Stir for 1 hour, then quench with isopropanol. Filter the mixture, and extract
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the filtrate with ethyl acetate. Wash, dry, and concentrate the organic phase to yield 3-(4-
Fluorophenyl)benzoic acid.

b) Reduction to Alcohol

e Protocol: Dissolve 3-(4-Fluorophenyl)benzaldehyde (1.0 eq) in methanol or ethanol in a
flask and cool to 0 °C in an ice bath. Add sodium borohydride (NaBHa4) (1.1 eq) portion-wise,
maintaining the temperature below 5 °C. Stir the reaction for 1-2 hours, monitoring by TLC.
Quench the reaction by slowly adding 1 M HCI until the solution is acidic. Remove the
solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Dry and
concentrate the organic layers to yield (3-(4-Fluorophenyl)phenyl)methanol.

c) Wittig Reaction to form an Alkene

e Protocol: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under
an inert atmosphere. Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi)
dropwise until the orange color of the ylide persists. Stir for 30 minutes. Add a solution of 3-
(4-Fluorophenyl)benzaldehyde (1.0 eq) in THF dropwise. Allow the reaction to warm to
room temperature and stir for 4-6 hours. Quench with saturated aqueous ammonium
chloride (NH4Cl) and extract with diethyl ether. Dry the organic phase, concentrate, and
purify by column chromatography to isolate the alkene product.

Analytical Workflow

Proper characterization is critical to confirm the identity and purity of the synthesized

compound.
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Figure 3. Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of

deuterated chloroform (CDCIs). Acquire *H and 3C NMR spectra to confirm the chemical

structure, proton integrations, and carbon environments.

Mass Spectrometry (MS): Analyze the sample via GC-MS or direct infusion ESI-MS to

confirm the molecular weight (m/z 200.21) and analyze the fragmentation pattern.

Infrared (IR) Spectroscopy: Obtain an FTIR spectrum using a liquid film on a salt plate or as

a KBr pellet. Verify the presence of key functional groups, especially the strong carbonyl
stretch (~1705 cm~1) and the aldehyde C-H stretches (~2730-2830 cm™1).

High-Performance Liquid Chromatography (HPLC): Develop a suitable method (e.g.,

reverse-phase C18 column with a water/acetonitrile mobile phase) to determine the purity of

the final compound, which should be > 97% for most applications.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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